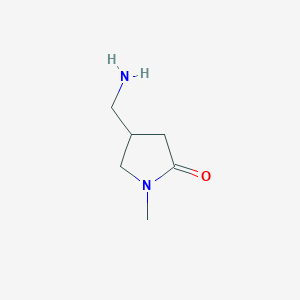![molecular formula C9H11ClFNO2 B1439528 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 501653-64-1](/img/structure/B1439528.png)
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Übersicht
Beschreibung
“2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1209190-30-6 . It has a molecular weight of 219.64 and its IUPAC name is [(4-fluorobenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H . This indicates that the compound consists of a fluorophenyl group attached to a methylamino group, which is further attached to an acetic acid group. The entire molecule is then combined with a hydrochloride group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 219.64 .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Compounds
Research involving the synthesis of structurally related compounds, such as "7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid," underscores the role of fluorinated compounds in developing anticancer drugs. The efficient synthesis methods for these compounds, optimized for higher yields, indicate the pharmaceutical industry's interest in exploiting fluorinated aromatic compounds for therapeutic purposes (Jianqing Zhang et al., 2019).
Antioxidant and Enzyme Inhibition Studies
Compounds derived from amino acids, such as the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC) and its metal complexes, have been studied for their antioxidant properties and selective enzyme inhibition capacities. These studies reveal the potential for designing novel therapeutic agents based on amino acid derivatives (M. Ikram et al., 2015).
Antibacterial and Fluorescent Properties
The synthesis and evaluation of compounds from 2,4-dioxochromen-3(4H)methyl amino acetic acid derivatives highlight their antibacterial activity and fluorescence properties. Such research suggests the potential of these compounds in developing new antibacterial agents and fluorescent probes for biological applications (R. Faty et al., 2018).
Drug Degradation and Stability Studies
The investigation into the photo-degradation of thiazole-containing pharmaceutical compounds provides insights into the stability and shelf-life of drug products. Understanding how specific substituents on thiazole rings affect the degradation pathway can inform the design of more stable pharmaceutical formulations (Lianming Wu et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMGZTWHYGHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)


![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)



![2-{[(4-Fluorophenyl)carbamoyl]amino}butanedioic acid](/img/structure/B1439467.png)